molecular formula C26H19F3N2O4 B11285636 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11285636
M. Wt: 480.4 g/mol
InChI Key: FQANJCALJOIYMQ-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methoxybenzyl Group: This can be achieved through nucleophilic substitution reactions where a 4-methoxybenzyl halide reacts with the benzofuro[3,2-d]pyrimidine intermediate.

    Addition of the 3-(Trifluoromethyl)benzyl Group: This step typically involves a Friedel-Crafts alkylation reaction using 3-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products may include dihydropyrimidine derivatives.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies often focus on modifying the structure to enhance these activities and understand the structure-activity relationship.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer or infectious diseases.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance binding affinity to biological targets, potentially increasing the compound’s potency.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxybenzyl)-1-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione: Lacks the trifluoromethyl group, which may result in different biological activity.

    3-(4-Methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its chemical reactivity and biological properties.

Uniqueness

The presence of both the 4-methoxybenzyl and 3-(trifluoromethyl)benzyl groups in 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione makes it unique. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, which can be advantageous in drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H19F3N2O4

Molecular Weight

480.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H19F3N2O4/c1-34-19-11-9-16(10-12-19)14-31-24(32)23-22(20-7-2-3-8-21(20)35-23)30(25(31)33)15-17-5-4-6-18(13-17)26(27,28)29/h2-13H,14-15H2,1H3

InChI Key

FQANJCALJOIYMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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